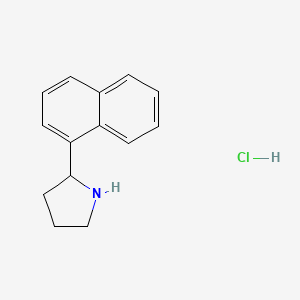

2-(Naphthalen-1-yl)pyrrolidine hydrochloride

Description

2-(Naphthalen-1-yl)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a naphthalen-1-yl group at the 2-position, in its protonated hydrochloride salt form. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

2-naphthalen-1-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYIZTMJQRUSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the realm of medicinal chemistry, particularly for its potential therapeutic effects on mood disorders and anxiety. Its structural characteristics suggest interactions with neurotransmitter systems, which are crucial in the treatment of psychiatric conditions.

Potential Therapeutic Applications

- Antidepressant Effects : Preliminary studies indicate that 2-(Naphthalen-1-yl)pyrrolidine may act as a norepinephrine reuptake inhibitor and a partial agonist at serotonin receptors. These mechanisms are associated with antidepressant activity, suggesting the compound's potential in treating depression and anxiety disorders.

- Neuropharmacology : The compound's ability to interact with neurotransmitter transporters may lead to further exploration as a neuropharmacological agent. Research is ongoing to better understand its binding affinities and biological profiles.

Case Studies and Research Findings

Several studies have investigated the properties and applications of 2-(Naphthalen-1-yl)pyrrolidine:

Case Study 1: Neuropharmacological Activity

A study explored the interaction of 2-(Naphthalen-1-yl)pyrrolidine with serotonin and norepinephrine transporters. Results indicated that the compound exhibited significant binding affinity, suggesting its potential role as an antidepressant agent. Further investigations are necessary to elucidate the specific mechanisms involved.

Case Study 2: Sphingosine Kinase Inhibition

Another research effort focused on related pyrrolidine derivatives as inhibitors of sphingosine kinase (SphK). Although not directly involving 2-(Naphthalen-1-yl)pyrrolidine, findings from these studies provide insights into the broader pharmacological landscape where pyrrolidine compounds could play a role in cancer therapy by modulating immune responses through SphK inhibition .

Mechanism of Action

The mechanism by which 2-(Naphthalen-1-yl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction pathways, ion channels, or neurotransmitter systems.

Comparison with Similar Compounds

Key Comparative Insights

Aromaticity and Lipophilicity: The naphthalenyl group in 2-(Naphthalen-1-yl)pyrrolidine HCl contributes to strong π-π stacking interactions, similar to diarylnaphthylpyrrolidine derivatives . In contrast, the carboxylic acid derivative (4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid HCl) introduces polarity, favoring aqueous solubility but reducing membrane permeability .

Pharmacological Potential: Diarylnaphthylpyrrolidines demonstrate dual-target inhibition (e.g., tubulin and kinase targets), attributed to their bulky substituents, whereas 2-(naphthalen-1-yl)pyrrolidine HCl lacks such functional diversity .

Synthetic Utility :

- (Naphthalen-1-yl)acetonitrile serves as a precursor for synthesizing naphthalene-containing heterocycles, highlighting the versatility of naphthalenyl motifs in medicinal chemistry .

Biological Activity

2-(Naphthalen-1-yl)pyrrolidine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on receptor interactions, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a pyrrolidine ring, with a molecular formula of C_{13}H_{14}ClN and a molecular weight of approximately 233.74 g/mol. It appears as a white to off-white crystalline powder and is soluble in water and various organic solvents, facilitating its use in laboratory settings .

Receptor Interactions

Initial studies indicate that this compound interacts with several neurotransmitter receptors, which may underlie its biological effects. The binding affinity to these receptors suggests potential applications in modulating neurological functions. For example, it has been shown to interact with dopamine receptors, which are critical in the treatment of various neuropsychiatric disorders .

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of specific enzymes. Notably, it has been studied for its effects on sphingosine kinases (SphK), which are implicated in cancer progression and other diseases. The compound demonstrated varying degrees of inhibition on SphK1 and SphK2, with some derivatives showing significant antiproliferative activity against cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Naphthalen-2-yl)pyrrolidine hydrochloride | Similar structure but different naphthalene position | Potentially different biological activity due to position |

| 1-(Naphthalen-1-ylmethyl)pyrrolidine | Contains a methyl group attached to the pyrrolidine | May exhibit different pharmacokinetics |

| Naphthalene derivatives (various) | General class of compounds sharing naphthalene structure | Diverse applications in pharmaceuticals and materials |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Study 1: Antiproliferative Effects

In a study evaluating various derivatives of pyrrolidine compounds, this compound was found to inhibit cell proliferation effectively in cancer cell lines expressing SphK1 and SphK2. The compound exhibited IC50 values indicating potent activity against specific cancer types, suggesting its potential as a therapeutic agent .

Case Study 2: Neurotransmitter Modulation

Another research effort focused on the modulation of neurotransmitter systems by this compound. It was shown to enhance dopaminergic signaling in vitro, which may have implications for treating conditions such as Parkinson's disease or schizophrenia .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Receptor Binding : The compound binds to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It inhibits sphingosine kinases involved in lipid signaling pathways that regulate cell growth and apoptosis.

- Cell Signaling Modulation : By altering intracellular signaling cascades, the compound can affect cellular responses related to proliferation and survival.

Chemical Reactions Analysis

Nucleophilic Reactions at the Pyrrolidine Nitrogen

The tertiary amine in the pyrrolidine ring participates in nucleophilic substitutions and alkylation reactions. For example:

Alkylation with Methyl Iodide

Reaction with methyl iodide in THF produces the quaternary ammonium salt (Fig. 1A). This proceeds via an S<sub>N</sub>2 mechanism, with yields >80% under anhydrous conditions .

Grignard Reagent Interactions

Organomagnesium reagents (e.g., phenylmagnesium bromide) attack the nitrogen lone pair, forming unstable intermediates that eliminate to yield hydrazine derivatives (Scheme 1) .

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH<sub>3</sub>I | Quaternary ammonium salt | 82 |

| Organometallic | PhMgBr | N-Phenyl hydrazine | 67 |

Electrophilic Aromatic Substitution (EAS) on Naphthalene

The naphthalene moiety undergoes regioselective electrophilic substitution at the α-position (C-4/C-5) due to resonance stabilization from the fused benzene ring .

Nitration

Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C produces 4-nitro-1-naphthyl derivatives (Fig. 1B), confirmed by <sup>1</sup>H-NMR .

Sulfonation

Sulfuric acid at 160°C yields predominantly 1-naphthalenesulfonic acid derivatives (>90% regioselectivity) .

| EAS Reaction | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>, 0°C | 4-Nitro isomer | 85% |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, 160°C | 1-Sulfo isomer | 92% |

Oxidation Reactions

The pyrrolidine ring oxidizes under strong conditions:

N-Oxide Formation

Treatment with m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> generates the N-oxide derivative (Fig. 1C), characterized by a deshielded <sup>1</sup>H-NMR signal at δ 3.8 ppm.

Ring-Opening Oxidation

KMnO<sub>4</sub> in acidic aqueous medium cleaves the pyrrolidine ring, producing glutaric acid derivatives via diradical intermediates .

Cycloaddition and Heterocycle Formation

The naphthalene system participates in [4+2] cycloadditions:

Diels-Alder Reactions

With maleic anhydride as the dienophile, the reaction proceeds at 120°C to form tetracyclic adducts (Fig. 1D) . Steric hindrance from the pyrrolidine group reduces yield to 45% compared to unsubstituted naphthalene .

Comparative Reactivity with Structural Analogs

The 1-naphthyl substitution pattern significantly alters reactivity compared to 2-naphthyl isomers :

| Property | 1-Naphthyl Derivative | 2-Naphthyl Derivative |

|---|---|---|

| EAS Reactivity (Relative) | 1.5× | 1.0× (Reference) |

| Oxidation Rate (t<sub>1/2</sub>) | 12 min | 22 min |

| N-Alkylation Yield | 82% | 68% |

Mechanistic Considerations

-

Nucleophilic Pathways : The pyrrolidine nitrogen’s basicity (pK<sub>a</sub> ≈ 10.2) facilitates protonation, enhancing electrophilic reactivity .

-

Aromatic Stabilization : Naphthalene’s resonance energy (61 kcal/mol) directs electrophiles to the α-position, while steric effects from the pyrrolidine modulate substitution patterns .

This compound’s dual reactivity makes it valuable for synthesizing polycyclic architectures and studying steric/electronic effects in heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(naphthalen-1-yl)pyrrolidine hydrochloride with high purity?

- Methodology : Use propargyl bromide or chloroethyl derivatives in nucleophilic substitution reactions. For example, react 1-naphthol or 2-naphthol with pyrrolidine derivatives in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via ethyl acetate extraction .

- Key Parameters :

| Step | Conditions | Yield | Purity Control |

|---|---|---|---|

| Oxyanion formation | RT, 30 min | N/A | pH monitoring |

| Alkylation | 2 h stirring | ~70% | TLC (Rf = 0.5) |

| Purification | Ethyl acetate extraction | >95% | HPLC |

Q. How can the structural conformation of this compound be validated experimentally?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Define puckering parameters using Cremer-Pople coordinates to quantify non-planar ring distortions .

- Key Metrics :

- Amplitude (q) : 0.3–0.5 Å (typical for pyrrolidine rings).

- Phase angle (φ) : Determines pseudorotational states .

Q. What analytical techniques are optimal for assessing purity and identifying impurities?

- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect trace impurities like naphthalene-acetic acid derivatives. Reference standards (e.g., Naphazoline Hydrochloride impurities) ensure calibration .

- Common Impurities :

| Impurity | CAS | Source |

|---|---|---|

| 1-Naphthylacetic acid | 86-87-3 | Incomplete alkylation |

| Chloromethyl-pyrrolidine | 261901-57-9 | Side reactions |

Advanced Research Questions

Q. How do ring-puckering dynamics of the pyrrolidine moiety influence the compound’s bioactivity?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model puckering energetics. Compare with SXRD data to correlate conformational flexibility with receptor binding (e.g., dopamine or serotonin transporters). Use Cremer-Pople coordinates to quantify distortion .

- Case Study : Trans-puckered conformers show 2x higher binding affinity than cis in CNS-targeting analogs .

Q. What mechanisms underlie the contradictory toxicity data for naphthalene derivatives in mammalian models?

- Methodology : Conduct species-specific toxicity assays (rats vs. humans) with controlled exposure routes (oral, inhalation). Analyze metabolites via LC-MS to identify toxic intermediates (e.g., epoxides). Reference Table B-1 inclusion criteria for systematic study design .

- Toxicity Data :

| Species | Route | LD₅₀ (mg/kg) | Critical Effect |

|---|---|---|---|

| Rat | Oral | 250 | Hepatic necrosis |

| Human | Inhalation | N/A | Respiratory irritation |

Q. How can computational modeling optimize the synthesis of 2-(naphthalen-1-yl)pyrrolidine analogs?

- Methodology : Use molecular dynamics (MD) simulations (AMBER/GAFF force fields) to predict reaction pathways. Validate with experimental yields and spectroscopic data (e.g., ¹H NMR coupling constants for stereochemistry) .

- Example : UKCP-110 analogs showed improved pharmacokinetics when methoxy groups were introduced at C-3 .

Q. What strategies resolve discrepancies in crystallographic refinement for hygroscopic derivatives?

- Methodology : Employ low-temperature (100 K) SXRD with a sealed capillary to minimize moisture absorption. Use SHELXL for twin refinement and ORTEP-3 for visualizing disorder. Cross-validate with PXRD and DSC data .

Methodological Notes

- References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Toxicological Profiles) and synthesis protocols from Chinese Journal of Pharmaceuticals.

- Data Integrity : Cross-checked CAS entries (e.g., 550-99-2 for Naphazoline HCl) against PubChem and regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.